

Physical and chemical properties of Ethyl 2-(3-bromophenoxy)acetate

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Compound of Interest

Compound Name: Ethyl 2-(3-bromophenoxy)acetate

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An In-depth Technical Guide to Ethyl 2-(3-bromophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-(3-bromophenoxy)acetate**, a valuable intermediate in organic synthesis. The document details its chemical identity, available physical characteristics, a known synthesis protocol, and general safety information. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also discusses the general characteristics of related phenoxyacetic acid derivatives to provide a broader context for its potential applications and biological significance.

Chemical Identity and Physical Properties

Ethyl 2-(3-bromophenoxy)acetate is a substituted phenoxyacetate ester. Its core structure consists of a 3-bromophenol moiety linked via an ether bond to an ethyl acetate group.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	ethyl 2-(3-bromophenoxy)acetate	-
CAS Number	138139-14-7	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1]
Molecular Weight	259.11 g/mol	[1]
Canonical SMILES	CCOC(=O)COc1cccc(c1)Br	-
InChI Key	Not available	-

Table 2: Physical Properties

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-
Solubility	Data not available	-
Appearance	Colorless liquid	[2]

Note: Specific quantitative physical property data for **Ethyl 2-(3-bromophenoxy)acetate** is not readily available in the surveyed literature. The appearance is based on the description in a synthesis protocol.

Synthesis Protocol

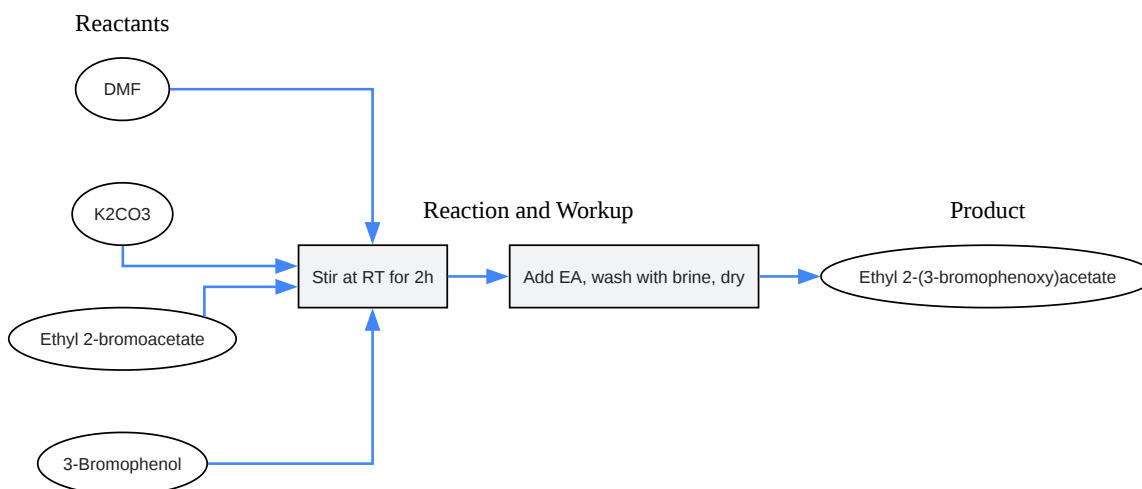
A detailed experimental protocol for the synthesis of **Ethyl 2-(3-bromophenoxy)acetate** has been described in patent literature. The synthesis involves the Williamson ether synthesis, a well-established method for forming ethers.

2.1. Synthesis via Williamson Ether Synthesis

This method utilizes the reaction between 3-bromophenol and an ethyl haloacetate, such as ethyl 2-bromoacetate or ethyl 2-chloroacetate, in the presence of a base.

Experimental Protocol:

- Reactants:
 - 3-Bromophenol (1.00 g, 5.78 mmol)
 - Ethyl 2-bromoacetate (0.77 mL) or Ethyl chloroacetate
 - Potassium carbonate (K_2CO_3) (1.99 g, 14.4 mmol)
 - N,N-dimethyl-formamide (DMF) (5 mL)
 - Ethyl acetate (EA) (60 mL)
 - Brine
- Procedure:
 - To a dry reaction flask, add 3-bromophenol, DMF, and potassium carbonate.
 - Stir the mixture until uniform.
 - Add ethyl 2-bromoacetate to the reaction mixture.
 - Continue stirring at room temperature for 2 hours.
 - After the reaction is complete, add ethyl acetate.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - The final product, a colorless liquid, is obtained with a reported yield of 95.5%.[\[2\]](#)



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Figure 1: Synthesis workflow for **Ethyl 2-(3-bromophenoxy)acetate**.

Analytical Methods

Specific analytical protocols for **Ethyl 2-(3-bromophenoxy)acetate** are not detailed in the available literature. However, standard analytical techniques for similar aromatic esters can be employed for its characterization and quality control.

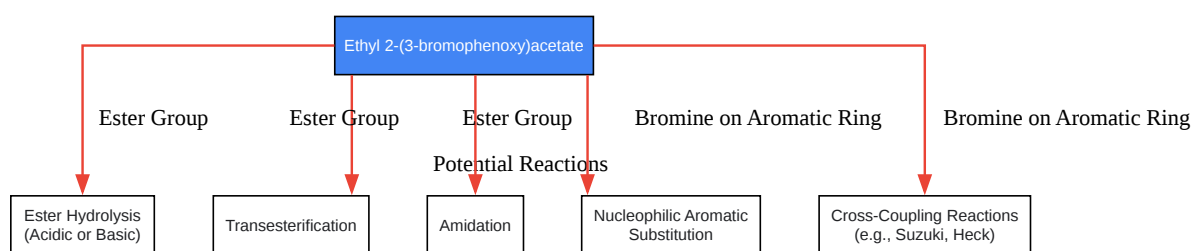
General Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure by identifying the characteristic peaks of the aromatic protons, the methylene group of the acetate moiety, and the ethyl group.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify functional groups such as the C-O-C ether linkage and the C=O of the ester.
- High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
- Gas Chromatography (GC): Can be used for purity analysis, often coupled with mass spectrometry (GC-MS).

Reactivity and Potential Applications

The chemical reactivity of **Ethyl 2-(3-bromophenoxy)acetate** is dictated by its three main functional components: the aromatic ring, the ether linkage, and the ester group.



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Figure 2: Potential reactivity pathways of **Ethyl 2-(3-bromophenoxy)acetate**.

The bromine atom on the phenyl ring is a key functional handle for further molecular elaboration through various cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules. Phenoxyacetic acid derivatives, in general, are known to exhibit a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.^{[3][4][5][6]}

Biological Activity of Phenoxyacetic Acid Derivatives

While specific biological data for **Ethyl 2-(3-bromophenoxy)acetate** is not available, the broader class of phenoxyacetic acid derivatives has been extensively studied. These compounds are known to interact with various biological targets. For instance, some derivatives are potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating anti-inflammatory effects.[6] Others have been investigated as free fatty acid receptor 1 (FFA1) agonists for the treatment of type 2 diabetes.[5] The biological activity is highly dependent on the nature and position of substituents on the aromatic ring.[4]

Safety and Handling

Detailed toxicology data for **Ethyl 2-(3-bromophenoxy)acetate** is not available. However, based on the general properties of related brominated aromatic compounds and esters, it is prudent to handle this chemical with care in a well-ventilated laboratory fume hood.

General Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols. Consult the specific Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

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